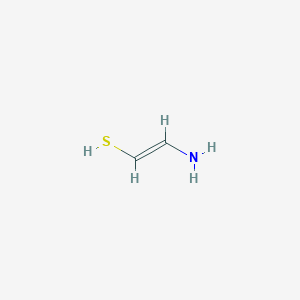
2-Aminoethenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethanethiol, also known as cysteamine, is an organosulfur compound with the chemical formula HSCH₂CH₂NH₂. This compound is characterized by the presence of both an amine and a thiol functional group. It is a white, water-soluble solid that is often used in its hydrochloride salt form due to its instability in free base form .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoethanethiol can be synthesized through the reaction of ethyleneimine with hydrogen sulfide. The reaction proceeds as follows:
NHCH2CH2+H2S→HSCH2CH2NH2
This method involves the use of ethyleneimine, which reacts with hydrogen sulfide under controlled conditions to yield 2-aminoethanethiol .
Industrial Production Methods: In industrial settings, 2-aminoethanethiol is often produced as its hydrochloride salt, which is more stable and easier to handle. The production process involves the reaction of ethyleneimine with hydrogen sulfide, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethanethiol undergoes various chemical reactions, including:
Oxidation: In the presence of air, 2-aminoethanethiol readily oxidizes to form the corresponding disulfide, cystamine.
Reduction: It can be reduced back to its thiol form from the disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxidizing agents.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cystamine (disulfide form).
Reduction: 2-Aminoethanethiol (thiol form).
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-Aminoethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a radioprotective agent and is involved in the synthesis of coenzyme A.
Medicine: Used in the treatment of cystinosis, a lysosomal storage disease. It helps in reducing the accumulation of cystine in cells.
Industry: Employed in the modification of reverse osmosis membranes to enhance fouling resistance
Mechanism of Action
2-Aminoethanethiol exerts its effects primarily through its thiol group, which can interact with various molecular targets. In the treatment of cystinosis, it forms a mixed disulfide with cystine, facilitating its transport out of lysosomes. This reduces the accumulation of cystine in cells, thereby alleviating the symptoms of the disease .
Comparison with Similar Compounds
Cysteine: An amino acid with a similar thiol group but with an additional carboxyl group.
Cystamine: The disulfide form of 2-aminoethanethiol.
Mercaptoethylamine: Another aminothiol with similar properties.
Uniqueness: 2-Aminoethanethiol is unique due to its dual functional groups (amine and thiol), which allow it to participate in a wide range of chemical reactions. Its ability to form stable hydrochloride salts also makes it more versatile in industrial applications compared to similar compounds .
Properties
Molecular Formula |
C2H5NS |
|---|---|
Molecular Weight |
75.14 g/mol |
IUPAC Name |
(E)-2-aminoethenethiol |
InChI |
InChI=1S/C2H5NS/c3-1-2-4/h1-2,4H,3H2/b2-1+ |
InChI Key |
JLZMZFJVTNYDOT-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/S)\N |
Canonical SMILES |
C(=CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



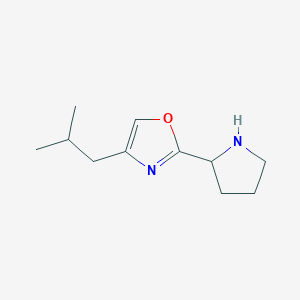
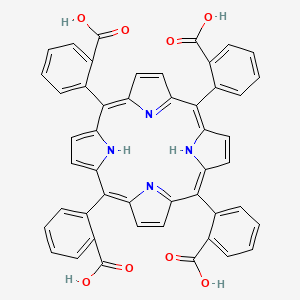
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
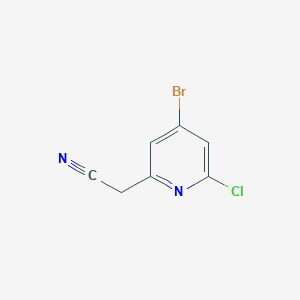
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)

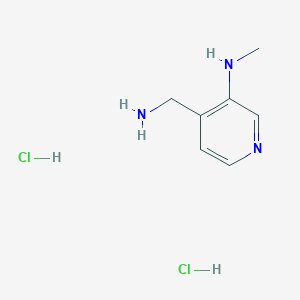
![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)
![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
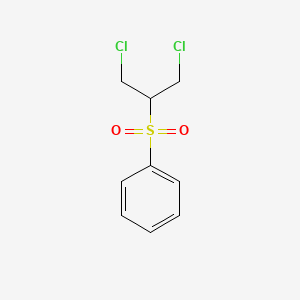
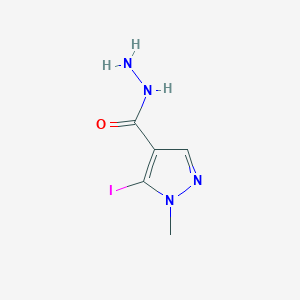
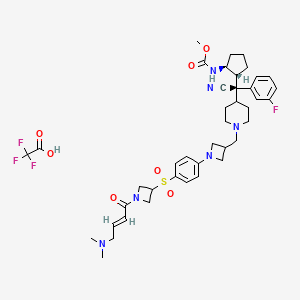
![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)
